AT7867 is a synthetic, small molecule belonging to the class of pyrazole compounds. [] It has gained significant interest in scientific research for its potent inhibitory activity against several protein kinases, primarily AKT and p70 S6 kinase (p70S6K). [] This dual-inhibitory characteristic makes it a valuable tool in understanding cellular signaling pathways, particularly those involved in cell growth, proliferation, and survival. [, , ] Its role in scientific research extends to exploring its impact on various cancer cell lines and potential applications in regenerative medicine. [, , ]
AT7867 belongs to the class of pyrazole compounds, characterized by its structure that includes a biaryl piperidine moiety linked at the 4-position. It is classified primarily as an inhibitor of protein kinases, specifically targeting AKT, p70 S6 kinase, and protein kinase A. The compound's ability to selectively inhibit these kinases makes it an essential tool in studying the phosphoinositide 3-kinase/AKT signaling pathway, which is crucial in cancer biology and treatment resistance .
The synthesis of AT7867 was achieved through fragment-based lead discovery methodologies. Initially, fragments that showed potential binding to AKT were identified and validated using structural studies. These fragments were then optimized into lead compounds through structure-based design, enhancing their efficacy and selectivity. The synthetic route involves multiple steps, including the formation of the pyrazole ring and subsequent coupling with the biaryl piperidine structure. Specific details regarding the synthetic pathway are proprietary but typically involve standard organic synthesis techniques such as coupling reactions, purification methods like chromatography, and characterization via NMR spectroscopy .
The molecular structure of AT7867 can be described as follows:
The structural analysis indicates that AT7867's design allows for effective binding to ATP-binding sites on target kinases, facilitating its role as an inhibitor .
AT7867 undergoes various chemical reactions primarily involving its interactions with protein kinases. As an ATP-competitive inhibitor, it competes with ATP for binding sites on AKT and p70 S6 kinase. The primary reaction can be summarized as follows:
This competitive inhibition leads to decreased phosphorylation of downstream substrates such as GSK3β and S6 ribosomal protein, ultimately resulting in reduced cell proliferation and induction of apoptosis in tumor cells .
The mechanism of action of AT7867 involves its binding to the active site of AKT and p70 S6 kinase, inhibiting their phosphorylation activity. By blocking these critical kinases involved in cell survival pathways, AT7867 disrupts signal transduction processes that promote tumor growth and resistance to chemotherapy. The inhibition leads to:
The pharmacodynamic studies demonstrate that AT7867 effectively modulates biomarkers associated with these pathways, confirming its role as a therapeutic agent against cancers driven by aberrant AKT signaling .
Data from various studies indicate that AT7867 maintains its potency across different conditions while exhibiting low toxicity profiles in preliminary assessments .
AT7867 has significant applications in scientific research, particularly in oncology. Its ability to inhibit key signaling pathways makes it valuable for:
AT7867 demonstrates potent pan-AKT inhibitory activity, targeting all three isoforms (Akt1, Akt2, Akt3) with low-nanomolar half-maximal inhibitory concentrations (IC₅₀). Biochemical assays reveal IC₅₀ values of 32 nM for Akt1, 17 nM for Akt2, and 47 nM for Akt3 [1] [4]. The inhibition is ATP-competitive, with a measured Kᵢ of 18 nM for Akt2, confirming direct competition at the kinase’s ATP-binding pocket [1]. This mechanism disrupts AKT’s phosphorylation-dependent activation, which is pivotal for its role in cell survival and growth. Isoform-specific assays show minimal activity drift across isoforms, supporting AT7867’s utility in probing pan-AKT functions without significant isoform bias [1] [7].
Table 1: Kinase Inhibition Profile of AT7867
Target Kinase | IC₅₀ (nM) | Inhibition Type |
---|---|---|
Akt1 | 32 | ATP-competitive |
Akt2 | 17 | ATP-competitive |
Akt3 | 47 | ATP-competitive |
PKA | 20 | ATP-competitive |
p70S6K | 85 | ATP-competitive |
CDK2/CyclinA | >10,000 | Negligible |
Beyond AKT, AT7867 concurrently inhibits p70 S6 kinase (p70S6K; IC₅₀ = 85 nM) and protein kinase A (PKA; IC₅₀ = 20 nM) [1] [7]. p70S6K is a downstream effector of mTORC1, while PKA is a cAMP-dependent kinase regulating metabolic and transcriptional processes. This dual inhibition is significant because both kinases share structural homology within the AGC family but occupy distinct signaling niches. Cellular assays confirm AT7867’s ability to suppress p70S6K-mediated S6 ribosomal protein (S6RP) phosphorylation and PKA-dependent events, such as Raptor phosphorylation at Ser791, which modulates mTORC1 activity [2] [6]. The co-inhibition of PKA and p70S6K enables "vertical" suppression of parallel growth-promoting pathways.
The selectivity of AT7867 for AGC kinases (AKT, PKA, p70S6K) stems from its interactions with conserved residues in the kinase hinge region and hydrophobic pockets. Structural studies indicate that AT7867’s pyrazol-phenyl-piperidine scaffold forms hydrogen bonds with Glu228 and Val166 in Akt2, residues conserved across AKT isoforms [1]. Similarly, its binding to PKA involves hydrophobic interactions with Leu49 and Glu91, explaining the sub-20 nM potency [6]. Kinome-wide screening shows >100-fold selectivity against kinases from other families (e.g., CDK2: IC₅₀ > 10 µM) [1]. This precision arises from steric and electrostatic complementarity unique to the AGC kinase active sites, minimizing off-target effects on unrelated kinases.
AT7867 effectively disrupts AKT-dependent signaling cascades in cancer cell lines (e.g., U87MG glioblastoma, MCF-7 breast cancer). Treatment with AT7867 (0.5–3 µM) reduces phosphorylation of glycogen synthase kinase-3β (GSK3β) at Ser9 and S6 ribosomal protein (S6RP) at Ser240/244 within 2–6 hours [1] [5]. GSK3β inhibition is AKT-dependent, while S6RP suppression reflects p70S6K blockade. In PTEN-deficient U87MG xenografts, oral administration (90 mg/kg) reduces phospho-GSK3β and phospho-S6RP by >70% at 6 hours, correlating with downstream apoptosis induction [1]. These biomarkers validate AT7867’s ability to attenuate AKT-driven metabolic and translational processes.
Table 2: Cellular Signaling Effects of AT7867
Target Process | Biomarker | Inhibition Timeline | Cell Line/Tissue |
---|---|---|---|
AKT → GSK3β signaling | p-GSK3β (Ser9) | 2–6 hours | U87MG xenografts |
p70S6K → S6RP signaling | p-S6RP (Ser240/244) | 2–6 hours | MCF-7, U87MG |
mTORC1 activity | p-4E-BP1 | >24 hours | HCT116 |
AT7867 modulates the interplay between mTOR complexes. By inhibiting AKT (an mTORC2 substrate), AT7867 indirectly disrupts mTORC2-mediated AKT phosphorylation at Ser473, a site essential for full AKT activation [5] [9]. Concurrently, its p70S6K blockade relieves feedback inhibition on mTORC1, but net mTORC1 output is still suppressed due to upstream AKT inhibition. In nutrient-deprived cells, AT7867 amplifies mTORC1 suppression by preventing PKA-mediated Raptor phosphorylation, which normally stabilizes mTORC1 [6]. This dual targeting collapses compensatory crosstalk: mTORC2 cannot rescue AKT activity, while mTORC1 remains sensitive to growth factor withdrawal. Consequently, AT7867 causes sustained downregulation of anabolic processes like ribosome biogenesis and translation initiation [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7